molecular formula C13H13NO3 B120337 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 144913-06-4

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B120337
CAS No.: 144913-06-4
M. Wt: 231.25 g/mol
InChI Key: JFBJJNQPIJHMPP-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring substituted with benzylamino and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable leaving group on the cyclobutene ring.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction, where an ethyl group is attached to the cyclobutene ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The benzylamino and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies investigating the biological activity of cyclobutene derivatives.

    Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The ethoxy group can influence the compound’s solubility and bioavailability, affecting its overall biological activity.

Comparison with Similar Compounds

    3-(Benzylamino)-4-methoxycyclobut-3-ene-1,2-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(Benzylamino)-4-propoxycyclobut-3-ene-1,2-dione: Similar structure but with a propoxy group instead of an ethoxy group.

    3-(Phenylamino)-4-ethoxycyclobut-3-ene-1,2-dione: Similar structure but with a phenylamino group instead of a benzylamino group.

Uniqueness: The unique combination of benzylamino and ethoxy groups on the cyclobutene ring imparts specific chemical and biological properties to 3-(Benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione, distinguishing it from its analogs. This uniqueness can be leveraged in designing compounds with targeted biological activities or specific material properties.

Properties

IUPAC Name

3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13-10(11(15)12(13)16)14-8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBJJNQPIJHMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381778
Record name 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144913-06-4
Record name 3-(benzylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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